Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane
Description
Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is a bicyclic compound featuring a spiro[5.5]undecane core with a phenyl group at position 9, an oxygen atom at position 4, and a nitrogen atom at position 1. The "rel-(6s,9s)" designation indicates the relative stereochemistry of the chiral centers at positions 6 and 9, which significantly influences its physicochemical and biological properties.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
9-phenyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21NO/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)12-17-11-10-16-15/h1-5,14,16H,6-12H2 |
InChI Key |
ISMMKBOQVUDGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves multiple steps. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the use of olefin metathesis reactions with Grubbs catalysts, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may lead to more efficient and scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the spirocyclic framework or introduce new functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various substituents onto the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, a crucial transporter protein required for the bacterium’s survival . The inhibition of this protein disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .
Comparison with Similar Compounds
Structural Variations in Spiro[5.5]undecane Derivatives
Spiro[5.5]undecane derivatives exhibit structural diversity through variations in heteroatom placement, substituent groups, and stereochemistry. Key comparisons include:
Table 1: Structural Comparison of Selected Spiro[5.5]undecane Derivatives
Key Observations:
- Heteroatom Configuration: The placement of oxygen and nitrogen atoms (e.g., 4-oxa-1-aza vs.
- Stereochemical Impact : Racemic mixtures (e.g., ) or diastereomers (e.g., N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine in ) demonstrate how stereochemistry dictates pharmacological activity and synthetic pathways .
Key Observations:
Biological Activity
Rel-(6s,9s)-9-phenyl-4-oxa-1-azaspiro[5.5]undecane is a unique spirocyclic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by the presence of both nitrogen and oxygen atoms within its ring system. This structural arrangement is crucial for its biological activity and interaction with biomolecules.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅N₁O₁ |
| Molecular Weight | 203.27 g/mol |
| CAS Number | 867178-17-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in key biological pathways.
Potential Targets
- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing physiological responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Cytotoxicity Assays
Cytotoxicity assays conducted on human cell lines revealed that the compound exhibits selective cytotoxic effects, particularly against cancer cells while sparing normal cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| HEK293 (normal cells) | >100 |
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound. The compound was administered to mice bearing tumor xenografts, resulting in a significant reduction in tumor size compared to the control group. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neurological Applications
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
